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Compound of Interest

Compound Name: Cilastatin (sodium)

Cat. No.: B13404390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacodynamics of

cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor. By objectively presenting key

performance data and detailed experimental methodologies, this document aims to serve as a

valuable resource for researchers and professionals involved in drug development and

preclinical studies.

Executive Summary
Cilastatin is primarily known for its role in preventing the renal metabolism of carbapenem

antibiotics, most notably imipenem, by inhibiting the enzyme dehydropeptidase-I (DHP-I)

located in the brush border of the proximal renal tubules. This inhibition increases the urinary

concentration and systemic efficacy of co-administered carbapenems. However, the

pharmacodynamic effects of cilastatin, particularly its DHP-I inhibitory activity and its impact on

drug pharmacokinetics, exhibit significant variation across different species. This guide

synthesizes available data from studies in humans, monkeys, dogs, rabbits, and rats to

highlight these species-specific differences.

Data Presentation
Dehydropeptidase-I (DHP-I) Inhibition
The primary pharmacodynamic effect of cilastatin is the competitive and reversible inhibition of

DHP-I.[1] While comprehensive comparative studies on the inhibitory constants (Ki or IC50) of
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cilastatin against DHP-I from various species are limited in publicly available literature, the

existing data indicates a potent inhibitory effect.

Table 1: Cilastatin Inhibition of Dehydropeptidase-I (DHP-I)

Species Parameter Value Reference

Human Inhibition Type
Competitive,

Reversible
[1]

Human IC50 0.1 µM [2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of an inhibitor. A

lower IC50 value indicates a more potent inhibitor.

Effects on Co-administered Drug Pharmacokinetics
The inhibition of DHP-I by cilastatin leads to significant alterations in the pharmacokinetics of

susceptible co-administered drugs, such as imipenem and other carbapenems. These effects,

however, are not uniform across species.

Table 2: Effect of Cilastatin on the Nonrenal Clearance (CLnr) of a Carbapenem Antibiotic (DA-

1131)
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Species Treatment

Nonrenal
Clearance
(CLnr)
(mL/min/kg)

% Decrease in
CLnr with
Cilastatin

Reference

Rat DA-1131 alone 8.01 ± 1.53 62.5% [3]

DA-1131 +

Cilastatin
3.00 ± 0.58 [3]

Rabbit DA-1131 alone 6.77 ± 1.23 64.4% [3]

DA-1131 +

Cilastatin
2.41 ± 0.49 [3]

Dog DA-1131 alone 5.23 ± 1.03
No significant

effect
[3]

DA-1131 +

Cilastatin
5.17 ± 1.28 [3]

In humans, co-administration of cilastatin with imipenem increases the urinary excretion of

active imipenem to approximately 70% of the administered dose, compared to low and variable

levels (6-38%) when imipenem is given alone.[4] The plasma half-life of imipenem in humans

remains approximately 1 hour with or without cilastatin.[4] In rhesus monkeys, the combination

of imipenem-cilastatin resulted in a half-life of 0.6 ± 0.1 hours for imipenem.[5]

Cilastatin also interacts with other renal transporters, such as organic anion transporters

(OATs), which can contribute to its nephroprotective effects by reducing the intracellular

accumulation of certain drugs.[6] In rabbits, cilastatin has been shown to inhibit the transport of

imipenem mediated by human organic anion transporters 1 and 3 (hOAT1/3).[7]

Table 3: Cilastatin Inhibition of Human Organic Anion Transporters (OATs)
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Transporter Parameter Value
Species
Context

Reference

hOAT1 IC50

Comparable to

clinical

concentrations

In vitro (rabbit

model)
[7]

hOAT3 IC50

Comparable to

clinical

concentrations

In vitro (rabbit

model)
[7]

Safety and Toxicity
Preclinical safety studies have been conducted in various species to assess the toxicological

profile of cilastatin. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at

which no adverse effects are observed.

Table 4: Summary of No-Observed-Adverse-Effect Levels (NOAEL) for Cilastatin

Species Study Type NOAEL Reference

Rat
Developmental

Toxicity (Intravenous)
60 mg/kg body weight [8]

Monkey
3-Month General

Toxicity

2.7-fold clinical

exposure
[4]

In general, cilastatin is considered to have a good safety profile.[8][9] In humans, adverse

effects associated with the imipenem/cilastatin combination are similar to other beta-lactam

antibiotics and include gastrointestinal disturbances, allergic reactions, and transient elevations

in liver enzymes.[1][10]

Experimental Protocols
In Vivo Assessment of DHP-I Inhibition
A common method to assess the in vivo inhibition of DHP-I by cilastatin involves

pharmacokinetic studies of a DHP-I substrate (e.g., a carbapenem antibiotic) with and without
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co-administration of cilastatin.

Experimental Workflow:
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Animal Preparation

Dosing Regimen

Sample Collection & Analysis

Data Analysis

Select Animal Species
(e.g., Rat, Rabbit, Dog)

Acclimatize Animals

Catheterize for Dosing and Sampling

Group 1: Administer DHP-I Substrate Alone Group 2: Administer DHP-I Substrate + Cilastatin

Collect Blood Samples at Predetermined Time Points Collect Urine Samples

Analyze Samples for Drug Concentrations (e.g., HPLC)

Calculate Pharmacokinetic Parameters
(e.g., CLnr, AUC, t1/2)

Compare Parameters Between Groups
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Preparation

Enzyme Reaction

Measurement & Analysis

Isolate DHP-I from Renal Tissue
(e.g., porcine, human)

Incubate DHP-I with Cilastatin

Prepare Substrate Solution
(e.g., glycyldehydrophenylalanine)

Initiate Reaction by Adding Substrate

Prepare Cilastatin Solutions
(various concentrations)

Monitor Substrate Hydrolysis
(e.g., spectrophotometry)

Calculate Reaction Velocities

Determine IC50 or Ki values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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